molecular formula C10H14FNO B13184927 4-Amino-2-(2-fluorophenyl)butan-2-ol

4-Amino-2-(2-fluorophenyl)butan-2-ol

Cat. No.: B13184927
M. Wt: 183.22 g/mol
InChI Key: FSXQWXVIIIIHCH-UHFFFAOYSA-N
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Description

4-Amino-2-(2-fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H14FNO. It is a derivative of butanol, featuring an amino group and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-fluorophenyl)butan-2-ol typically involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 2-fluoro-β-phenylethylamine. The final step involves the reaction of this amine with acetone under reductive amination conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure hydrogenation systems to ensure efficient and high-yield synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-fluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, and substituted fluorophenyl compounds .

Scientific Research Applications

4-Amino-2-(2-fluorophenyl)butan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-fluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(2-fluorophenyl)butan-2-ol is unique due to the presence of both an amino group and a fluorophenyl group, which confer specific chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

4-amino-2-(2-fluorophenyl)butan-2-ol

InChI

InChI=1S/C10H14FNO/c1-10(13,6-7-12)8-4-2-3-5-9(8)11/h2-5,13H,6-7,12H2,1H3

InChI Key

FSXQWXVIIIIHCH-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CC=CC=C1F)O

Origin of Product

United States

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